

Comparative Analysis of SF-1 Inhibitors: SID 7969543 and OR-449

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Compound of Interest

Compound Name: SID 7969543

Cat. No.: B1663708

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This guide provides a comparative overview of two selective inhibitors of Steroidogenic Factor-1 (SF-1), **SID 7969543** and OR-449. While in vivo efficacy and pharmacokinetic data for **SID 7969543** are not publicly available, this document summarizes its known in vitro activity and presents a detailed analysis of the available in vivo data for OR-449, a structurally distinct SF-1 inhibitor, to offer a valuable reference for researchers in the field.

Introduction to SF-1 and its Inhibitors

Steroidogenic Factor-1 (SF-1), also known as NR5A1, is a nuclear receptor that plays a critical role in the development and function of the adrenal glands and gonads. It is a key regulator of steroidogenesis and is implicated in the pathophysiology of several endocrine diseases, including adrenocortical carcinoma (ACC). The development of SF-1 inhibitors is a promising therapeutic strategy for these conditions.

SID 7969543 is an isoquinolinone identified through a high-throughput screening as a selective inhibitor of SF-1.^[1] While its in vivo properties have not been reported, it demonstrates potent inhibition of SF-1 transcriptional activity in vitro.

OR-449 is another potent and selective SF-1 antagonist that has been evaluated in preclinical in vivo models of ACC.^{[2][3][4]} It represents a significant step forward in the development of targeted therapies for SF-1-driven cancers.^{[5][6]}

Data Presentation

In Vitro Activity

Compound	Target	Assay	IC50	Reference
SID 7969543	SF-1	Transactivation (chimeric)	760 nM	[1]
SF-1	Transactivation (full-length)	30 nM	[1]	
OR-449	SF-1	Transcriptional Activity	15-20 nM	[3]
SF-1+ cells	DNA Synthesis (EdU incorp.)	500-600 nM	[3]	

In Vivo Efficacy of OR-449 in Adrenocortical Carcinoma (ACC) Xenograft Models

Animal Model	Tumor Type	Treatment	Dosing Schedule	Outcome	Reference
Immunocompromised Mice	SJ-ACC3 (pediatric ACC PDX)	OR-449 (30 mg/kg)	Daily oral gavage for 4 weeks	Inhibited tumor growth	[3]
Nude Mice	R2C cell-derived xenografts	OR-449 (3, 10, 30 mg/kg)	Oral dosing	Progressively inhibited tumor growth	[2]
Nude Mice	SW1939 (pediatric tumor)	OR-449 (30 mg/kg)	Oral dosing	Partially inhibited tumor growth	[2]

Pharmacokinetics of OR-449

Species	Administration	Bioavailability	Plasma Half-life	Reference
Mouse, Rat, Dog	Oral	>20%	>9 hours	[3]

Experimental Protocols

In Vivo Efficacy Study of OR-449 in SJ-ACC3 Xenograft Model[3]

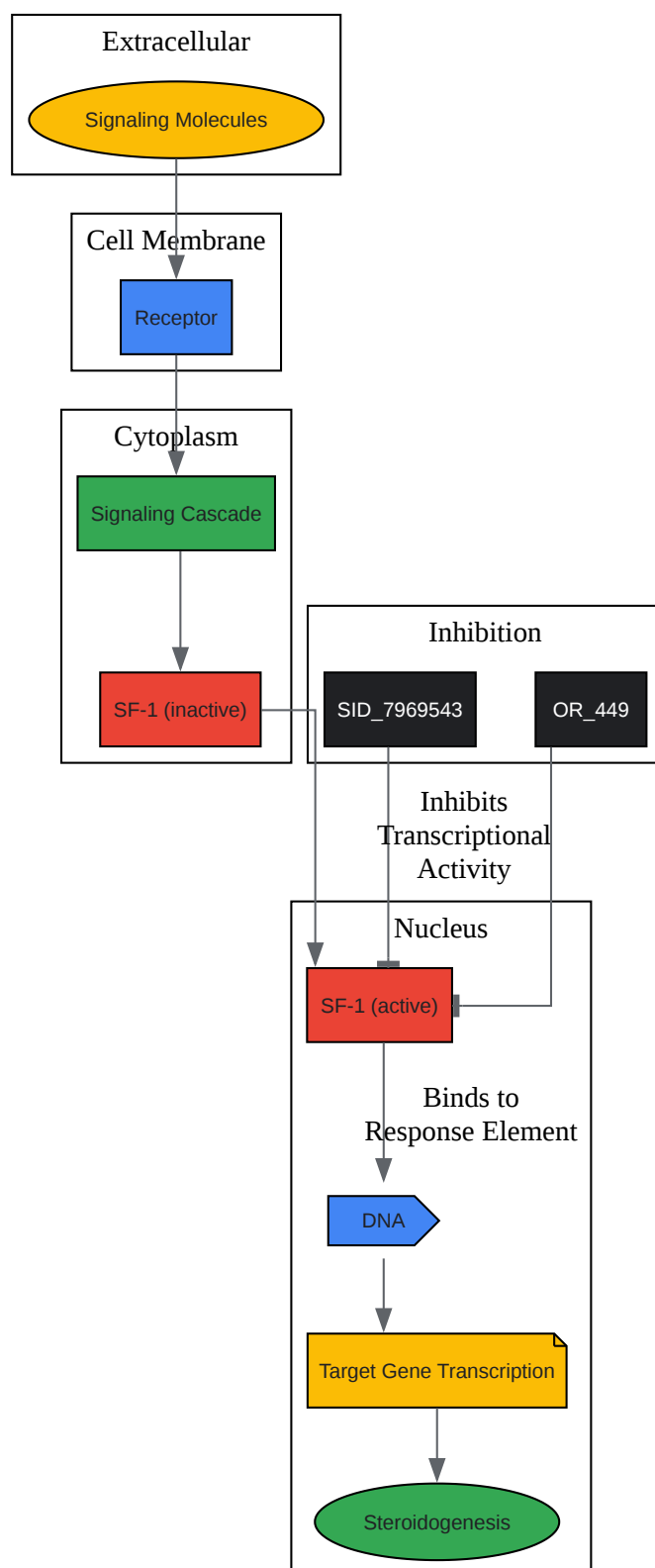
- Animal Model: Immunocompromised mice.
- Tumor Implantation: Subcutaneous implantation of SJ-ACC3 patient-derived xenograft (PDX) tumors.
- Treatment Group: OR-449 administered orally at a dose of 30 mg/kg.
- Dosing Regimen: Daily administration for 4 weeks.
- Control Group: Vehicle control administered under the same regimen.
- Efficacy Endpoint: Tumor growth inhibition was monitored and measured over the course of the study.

General In Vivo Pharmacokinetic Study Protocol[7][8][9]

- Animals: Studies were conducted in mice, rats, and dogs.
- Administration:
 - Intravenous (IV): A single bolus dose administered to determine clearance and volume of distribution.
 - Oral (PO): A single dose administered by oral gavage to determine oral bioavailability.
- Blood Sampling: Serial blood samples were collected at various time points post-administration.

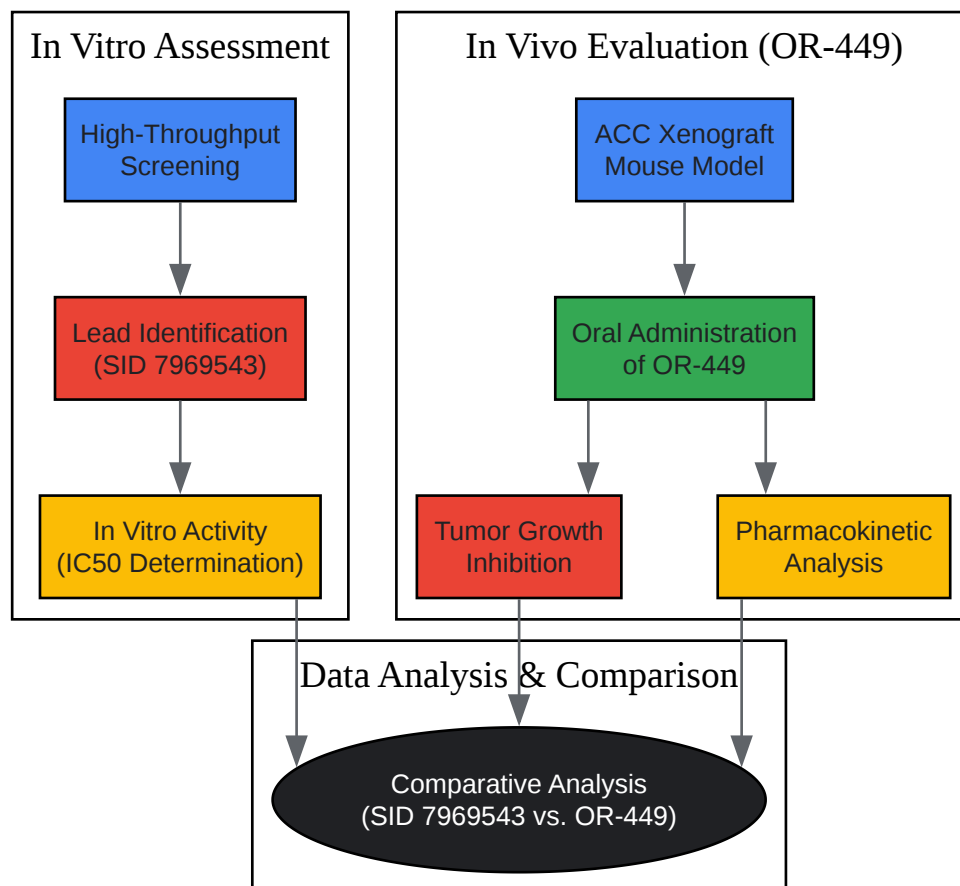
- Bioanalysis: Plasma concentrations of OR-449 were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key parameters such as Area Under the Curve (AUC), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and half-life (t_{1/2}). Oral bioavailability (F) was calculated using the formula: $F = (AUC_{oral} / AUC_{iv}) * (Dose_{iv} / Dose_{oral}) * 100$.

Mandatory Visualization



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Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1) and the inhibitory action of **SID 7969543** and OR-449.



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